molecular formula C13H17ClFNO2 B2407524 4-Fluorobenzyl piperidine-4-carboxylate hcl CAS No. 1135234-93-3

4-Fluorobenzyl piperidine-4-carboxylate hcl

Cat. No.: B2407524
CAS No.: 1135234-93-3
M. Wt: 273.73
InChI Key: HVAYKKGZYYNPTO-UHFFFAOYSA-N
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Description

4-Fluorobenzyl piperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C13H17ClFNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorobenzyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzyl piperidine-4-carboxylate hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine-4-carboxylic acid in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of 4-Fluorobenzyl piperidine-4-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzyl piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluorobenzyl piperidine-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorobenzyl piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobenzyl piperidine-4-carboxylate hydrochloride is unique due to the presence of both the fluorobenzyl group and the piperidine-4-carboxylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-fluorophenyl)methyl piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2.ClH/c14-12-3-1-10(2-4-12)9-17-13(16)11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAYKKGZYYNPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)OCC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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